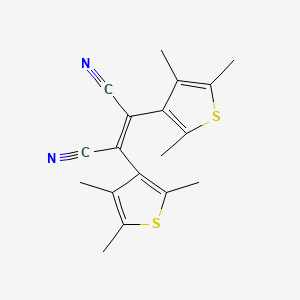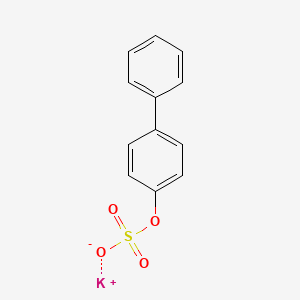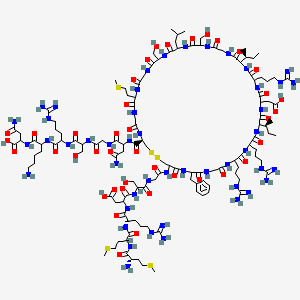
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: is a photochromic compound known for its ability to change color upon exposure to light. This compound is characterized by its unique structure, which includes two cyano groups and two thienyl groups with trimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the reaction of 2,4,5-trimethyl-3-thienylacetonitrile with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is commercially available and produced by chemical companies specializing in fine chemicals. The production process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:
Photoisomerization: Exposure to light induces a cyclization reaction, changing the compound’s structure and properties.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although detailed mechanisms are less documented.
Common Reagents and Conditions:
Photoisomerization: Light with a wavelength of around 400 nm is commonly used to induce the cyclization reaction.
Solvents: Methanol is often used as a solvent due to its ability to dissolve the compound.
Major Products:
Scientific Research Applications
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has several scientific research applications:
Materials Science: Used in the development of photochromic materials for optical data storage and smart windows.
Photochemistry: Studied for its photoisomerization properties, which are useful in understanding light-induced chemical processes.
Biological Studies:
Mechanism of Action
The primary mechanism of action for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves photoisomerization. When exposed to light, the compound undergoes a cyclization reaction, leading to a change in its molecular structure. This structural change alters the compound’s optical properties, making it useful in various photoresponsive applications .
Comparison with Similar Compounds
1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene: Similar structure but lacks the cyano groups.
2,4,5-Trimethyl-3-thienylacetonitrile: A precursor in the synthesis of the target compound.
Uniqueness: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is unique due to its combination of cyano and thienyl groups, which confer distinct photochromic properties. This makes it particularly valuable in applications requiring precise control of light-induced changes .
Properties
IUPAC Name |
(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-NXVVXOECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-46-7 |
Source


|
| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)





![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
